
Chloramphenicol D5
概要
説明
Chloramphenicol D5, also known as DL-threo-Chloramphenicol-d5, is a deuterium-labeled version of Chloramphenicol . Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of bacterial infections .
Synthesis Analysis
Chloramphenicol D5 can be synthesized and detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In one study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in honey . In another study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in milk .科学的研究の応用
Pharmaceutical Quality Control
Chloramphenicol D5 is used in the pharmaceutical industry as a reference standard to ensure the quality and concentration of chloramphenicol in drug formulations. It helps in validating the analytical methods used for detecting chloramphenicol residues, ensuring that the final product meets the required safety standards .
Food Safety Analysis
In food safety, chloramphenicol D5 serves as an internal standard for detecting chloramphenicol residues in food products, especially in honey, milk, and meat. Its use is crucial for compliance with regulatory limits, as chloramphenicol is banned for use in food-producing animals in many countries due to potential health risks .
Environmental Monitoring
Researchers use chloramphenicol D5 to monitor environmental samples for the presence of chloramphenicol, which can contaminate water bodies and soil due to pharmaceutical waste. It aids in understanding the environmental impact of antibiotic use and in developing strategies for pollution control .
Antibiotic Resistance Studies
Chloramphenicol D5 is instrumental in studying the mechanisms of antibiotic resistance. By serving as a stable isotope-labeled compound, it allows for the tracking of chloramphenicol’s metabolic pathways in bacterial cultures, helping to identify how bacteria develop resistance to antibiotics .
Biotransformation Research
The compound is used to decipher the biotransformation mechanisms of chloramphenicol in microbial systems. Understanding these pathways is essential for bioremediation efforts aimed at degrading chloramphenicol in contaminated sites, such as pharmaceutical wastewater .
Metabolomics
In metabolomics, chloramphenicol D5 is utilized to quantify chloramphenicol metabolites in biological samples. This application is vital for pharmacokinetic studies, which examine the drug’s absorption, distribution, metabolism, and excretion in organisms .
Veterinary Medicine Research
Chloramphenicol D5 helps in the development and validation of analytical methods for detecting chloramphenicol in veterinary products. This ensures that veterinary medicines are free from harmful levels of antibiotics, safeguarding animal health and public safety .
Synthetic Chemistry
In synthetic chemistry, chloramphenicol D5 is used as a starting material or intermediate for synthesizing other deuterated compounds. This has implications for the development of new drugs and stable isotope-labeled products for various research applications .
Safety And Hazards
将来の方向性
Research is ongoing to develop and validate methods for the detection and quantification of Chloramphenicol and its derivatives in various samples . This includes the development of more sensitive and accurate methods for analyzing Chloramphenicol in animal tissues . Additionally, there is interest in the potential revival of old antibiotics like Chloramphenicol, given the rise of antibiotic resistance .
特性
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-CJBPKKHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol D5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Chloramphenicol-d5 and how is it primarily used in research?
A1: Chloramphenicol-d5 is a deuterated analog of the antibiotic chloramphenicol. It serves as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of chloramphenicol residues in various matrices like food products and animal tissues. [, , , , , , , , , , , ]
Q2: Can you elaborate on the concept of "matrix effects" in analytical chemistry and how Chloramphenicol-d5 helps to address them?
A3: Matrix effects refer to the influence of components other than the analyte of interest (in this case, Chloramphenicol) within a sample that can interfere with the ionization and detection processes during mass spectrometry. These interferences can lead to inaccurate quantification. Using Chloramphenicol-d5 as an internal standard helps to correct for these matrix effects because it is expected to be affected by the matrix in a similar way as Chloramphenicol. By comparing the signal ratio of Chloramphenicol to Chloramphenicol-d5, researchers can obtain more reliable and accurate measurements of Chloramphenicol levels. []
Q3: What types of food products and animal tissues have been analyzed for Chloramphenicol residues using Chloramphenicol-d5 as an internal standard?
A4: Researchers have utilized Chloramphenicol-d5 in analyzing Chloramphenicol residues in a variety of food products, including honey [], milk [, ], dairy products [], and fish []. Moreover, studies have investigated Chloramphenicol residues in animal tissues such as chicken claws [], swine muscle [], pig urine [], and shrimp [], employing Chloramphenicol-d5 as an internal standard.
Q4: What specific regulatory guidelines have influenced the validation of analytical methods using Chloramphenicol-d5 for Chloramphenicol residue detection?
A5: The validation of analytical methods employing Chloramphenicol-d5 for determining Chloramphenicol residues often adheres to the criteria established by Commission Decision 2002/657/EC from the European Union. This directive sets performance requirements for analytical methods used in food safety control, ensuring the reliability and accuracy of Chloramphenicol residue detection in various matrices. [, ]
Q5: Have alternative sample preparation techniques been explored in conjunction with Chloramphenicol-d5 for Chloramphenicol analysis?
A6: Yes, research has explored alternative sample preparation techniques to enhance the efficiency of Chloramphenicol analysis. For instance, a study compared the use of ethyl acetate and alkalized ethyl acetate for extraction, followed by cleanup using MCX or LC-18 solid-phase extraction columns. This study highlighted the impact of sample preparation methods on matrix effects and the importance of selecting appropriate techniques for optimal Chloramphenicol quantification using Chloramphenicol-d5. []
Q6: Have any limitations or challenges been reported regarding the use of Chloramphenicol-d5 as an internal standard for Chloramphenicol analysis?
A7: One study indicated that while Chloramphenicol-d5 effectively mitigates matrix effects for Chloramphenicol, it might not be a universally suitable internal standard for the simultaneous determination of other related antibiotics, such as florfenicol and thiamphenicol. This finding suggests that the choice of internal standard should be carefully considered based on the specific analytes and matrix under investigation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



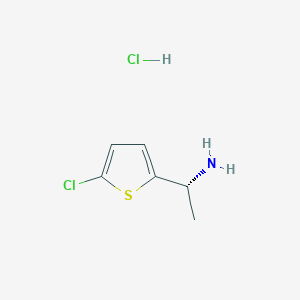
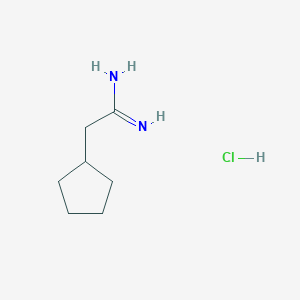
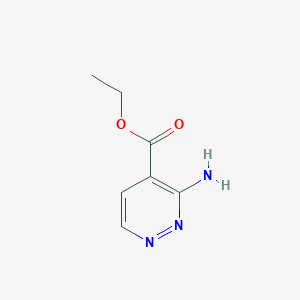
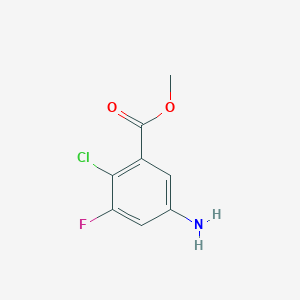
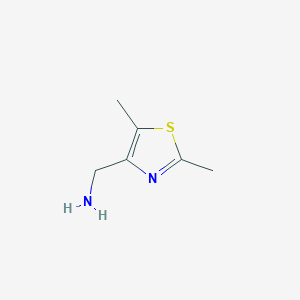
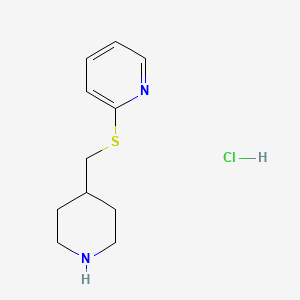
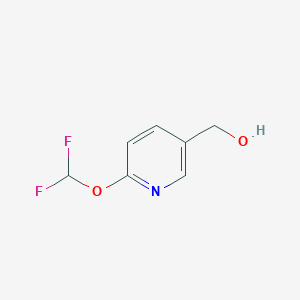

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
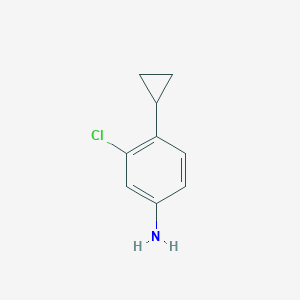

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

